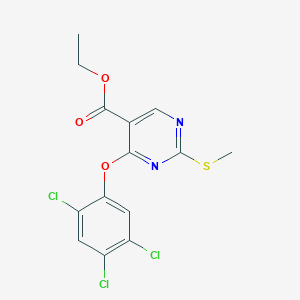
1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a benzyl moiety, and a nitro-substituted pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole typically involves multiple steps, starting with the preparation of the key intermediate, 2,4-bis(trifluoromethyl)benzyl bromide. This intermediate can be synthesized through the bromination of 2,4-bis(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) under radical conditions . The subsequent step involves the nucleophilic substitution reaction between 2,4-bis(trifluoromethyl)benzyl bromide and 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Analyse Chemischer Reaktionen
1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function . The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and improving its overall binding affinity .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole can be compared with other similar compounds such as:
2,4-bis(trifluoromethyl)benzyl bromide: This compound is a key intermediate in the synthesis of the target molecule and shares similar reactivity patterns.
4-nitro-1H-pyrazole: This compound is a precursor in the synthesis and shares the nitro-substituted pyrazole core.
Trifluoromethyl-substituted pyrazoles: These compounds have similar trifluoromethyl groups and exhibit comparable chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6N3O2/c13-11(14,15)8-2-1-7(10(3-8)12(16,17)18)5-20-6-9(4-19-20)21(22)23/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMRRNCXJMETSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2916670.png)

![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916675.png)


![8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2916681.png)
![3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2916682.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2916686.png)



![3-(4-methoxyphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B2916691.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2916692.png)
